molecular formula C9H7Cl2N3O2 B595040 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 1313712-28-5

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No. B595040
M. Wt: 260.074
InChI Key: NUDLWDDNCNLMCX-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as 2-(Dichloromethyl)pyridine, are important structural motifs found in numerous bioactive molecules . They are often used in laboratory chemicals .


Synthesis Analysis

The synthesis of pyridine derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex. For example, the 2-(Dichloromethyl)pyridine molecule contains a total of 14 bond(s). There are 9 non-H bond(s), 6 multiple bond(s), 6 aromatic bond(s), 1 six-membered ring(s) and 1 Pyridine(s) .


Chemical Reactions Analysis

Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer . This has generated concern among researchers in synthesising a variety of pyridine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can vary. For example, the molecular weight of 2-(Dichloromethyl)pyridine is 162.01 g/mol .

Safety And Hazards

Pyridine derivatives can be hazardous. They are considered flammable liquids and can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin or if inhaled .

Future Directions

Pyridine derivatives have been attracting substantial interest due to their potential pharmaceutical applications . The future research directions could focus on the development of new pyridine derivatives with improved bioactivity and safety profiles.

properties

IUPAC Name

2-(dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O2/c1-5-2-3-13-6(4-5)12-7(8(10)11)9(13)14(15)16/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDLWDDNCNLMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724925
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine

CAS RN

1313712-28-5
Record name 2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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